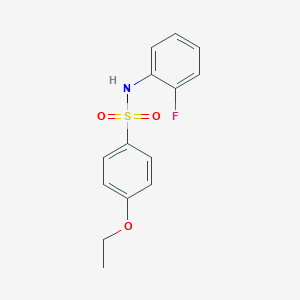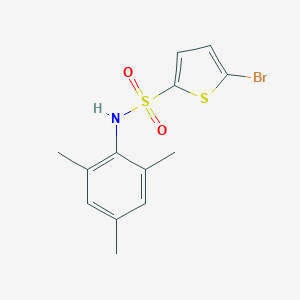![molecular formula C15H17BrN2O3S2 B426594 2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide](/img/structure/B426594.png)
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide is a complex organic compound with the molecular formula C15H17BrN2O3S2 It is characterized by the presence of a brominated thiophene ring, a sulfonamide group, and a sec-butyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide typically involves multiple steps:
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Amidation: The sulfonylated thiophene is reacted with sec-butylamine to form the sulfonamide intermediate.
Coupling: Finally, the sulfonamide intermediate is coupled with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, alkoxides), polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the brominated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-chloro-2-thienyl)sulfonyl]amino}-N-(sec-butyl)benzamide
- 2-{[(5-methyl-2-thienyl)sulfonyl]amino}-N-(sec-butyl)benzamide
- 2-{[(5-fluoro-2-thienyl)sulfonyl]amino}-N-(sec-butyl)benzamide
Uniqueness
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can lead to distinct chemical and biological properties, making this compound particularly valuable in research and development.
Properties
Molecular Formula |
C15H17BrN2O3S2 |
|---|---|
Molecular Weight |
417.3g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-3-10(2)17-15(19)11-6-4-5-7-12(11)18-23(20,21)14-9-8-13(16)22-14/h4-10,18H,3H2,1-2H3,(H,17,19) |
InChI Key |
AJMFJCSXHLZTQP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{(E)-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid](/img/structure/B426511.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B426515.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426516.png)
![N-{4-[(2-chlorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B426517.png)
![N-butyl-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B426519.png)
![5-bromo-N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B426521.png)
![N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B426523.png)
![Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B426525.png)

![N-(3-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B426528.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426529.png)
![N-[4-(acetylamino)phenyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B426532.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B426533.png)
